molecular formula C13H20N4O2 B13913826 N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline

N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline

Katalognummer: B13913826
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: RWQXJALRNBCRMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline is an organic compound with the molecular formula C13H20N4O2 It is a derivative of aniline, featuring a nitro group at the 2-position, an isopropyl group at the nitrogen atom, and a piperazine ring at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline typically involves the nitration of aniline derivatives followed by substitution reactions to introduce the piperazine and isopropyl groups. One common method involves the following steps:

    Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Substitution: The nitroaniline is then reacted with isopropyl halides under basic conditions to introduce the isopropyl group at the nitrogen atom.

    Piperazine Introduction: Finally, the compound is reacted with piperazine under suitable conditions to introduce the piperazine ring at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Potassium permanganate (KMnO4) or other strong oxidizing agents.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Oxidized Products: Oxidation can lead to nitroso or other oxidized forms.

    Substituted Piperazines: Substitution reactions can introduce various functional groups onto the piperazine ring.

Wissenschaftliche Forschungsanwendungen

N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The piperazine ring can enhance binding affinity to certain receptors, contributing to its pharmacological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1-Piperazinyl)aniline: Similar structure but lacks the isopropyl and nitro groups.

    5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline is unique due to the combination of its nitro, isopropyl, and piperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H20N4O2

Molekulargewicht

264.32 g/mol

IUPAC-Name

2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline

InChI

InChI=1S/C13H20N4O2/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16/h3-4,9-10,14-15H,5-8H2,1-2H3

InChI-Schlüssel

RWQXJALRNBCRMX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.